![molecular formula C19H25F3N4O3 B2406171 3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one CAS No. 2007975-22-4](/img/structure/B2406171.png)
3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one
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Description
The compound contains several functional groups including a trifluoromethyl group, an imidazo[5,1-f][1,2,4]triazin-4-one ring, and a methoxy group. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the chemical and metabolic stability of compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[5,1-f][1,2,4]triazin-4-one ring and the introduction of the trifluoromethyl group. Trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethylated compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo various reactions, including radical trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could enhance the compound’s stability and lipophilicity .Scientific Research Applications
Novel Synthetic Methods
A novel synthesis method for imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, which are of interest in pharmaceutical research, has been developed. This method involves electrophilic N-amination of 3H-imidazoles with a 4-carbonyl group, leading to diversely substituted derivatives and enabling additional diversification (Heim-Riether & Healy, 2005).
Synthetic Approaches for Imidazo[5,1-f][1,2,4]triazin-4-amines
Synthesis of 5,7-disubstituted imidazo[5,1-f][1,2,4]triazin-4-amines, a variant of the compound , has been achieved through linear and convergent synthetic strategies. This method provides flexibility for diversification at the 5-position of the synthesis (Werner et al., 2010).
Formation of Oxazolo- and Imidazo-sym-Triazines
Thermolysis of certain 4-methoxy- and 4-alkylamino-2-(2-chloroethoxy)-6-morpholino(piperidino)-sym-triazines leads to the formation of oxazolo- or imidazo-sym-triazinones, illustrating the reactivity and potential for chemical transformations of related compounds (Dovlatyan et al., 2010).
Cyclization to Imidazo-sym-Triazines
Another study reports on the synthesis of 4-Substituted Imidazo[4,5-d][1,2,3]triazine nucleosides, demonstrating the potential for creating nucleoside analogs with this compound, which could have implications in medicinal chemistry and drug development (Krawczyk et al., 2000).
properties
IUPAC Name |
3-methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O3/c1-25-17(27)15-10-23-16(13-6-8-28-9-7-13)26(15)24-18(25)29-11-12-2-4-14(5-3-12)19(20,21)22/h10,12-14H,2-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNELWUPBSLZUIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C(N2N=C1OCC3CCC(CC3)C(F)(F)F)C4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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